4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
CAS No.: 133999-05-0
Cat. No.: VC4829490
Molecular Formula: C12H15NO
Molecular Weight: 189.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133999-05-0 |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.258 |
| IUPAC Name | 4,4,7-trimethyl-1,3-dihydroquinolin-2-one |
| Standard InChI | InChI=1S/C12H15NO/c1-8-4-5-9-10(6-8)13-11(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14) |
| Standard InChI Key | MMYQZWWWDAQMDS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(CC(=O)N2)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-dihydroquinolin-2-one core, a partially hydrogenated quinoline derivative. The quinoline ring system is substituted with methyl groups at positions 4, 4, and 7, creating a sterically congested environment. The IUPAC name, 4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one, reflects this substitution pattern . Key structural identifiers include:
The presence of methyl groups at the 4-position introduces conformational rigidity, while the ketone at position 2 contributes to hydrogen-bonding capabilities.
Physical and Chemical Properties
Physicochemical data from suppliers and computational models reveal the following characteristics :
| Property | Value |
|---|---|
| Molecular Weight | 189.26 g/mol |
| Purity | ≥97% (HPLC) |
| LogP (Partition Coefficient) | 2.62 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 0 |
The compound’s low polar surface area (29 Ų) and moderate LogP suggest moderate lipophilicity, favoring membrane permeability in biological systems.
Synthesis and Optimization Strategies
Friedel-Crafts Cyclization
A common route to dihydroquinolinones involves Friedel-Crafts acylation. For 4,4,7-trimethyl-1,3-dihydroquinolin-2-one, this method begins with the reaction of aniline derivatives with 3,3-dimethylacryloyl chloride. Cyclization under acidic conditions (e.g., polyphosphoric acid) yields the dihydroquinolinone core, followed by methylation at position 7 using methyl iodide .
Nucleophilic Ring-Opening Reactions
Applications in Medicinal Chemistry
PPAR Agonists
Structural analogs of 4,4,7-trimethyl-1,3-dihydroquinolin-2-one have been investigated as peroxisome proliferator-activated receptor (PPAR) γ partial agonists and PPARα/γ dual agonists . These compounds modulate glucose and lipid metabolism, showing promise as anti-diabetic agents. The methyl groups enhance metabolic stability, while the ketone facilitates interactions with the ligand-binding domain of PPARγ .
Material Science Applications
The compound’s fluorescence properties make it a candidate for organic light-emitting diodes (OLEDs). Its extended π-conjugation and electron-deficient ketone group enable tunable emission wavelengths, as observed in similar quinolinones .
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl₃):
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with a retention time of 8.2 minutes . Purity assessments via UV detection at 254 nm confirm ≥97% homogeneity .
Pharmacokinetic and Toxicity Considerations
While pharmacokinetic data for 4,4,7-trimethyl-1,3-dihydroquinolin-2-one are scarce, its methyl groups likely enhance metabolic stability by reducing cytochrome P450-mediated oxidation. In silico predictions using SwissADME indicate high gastrointestinal absorption and blood-brain barrier permeability . Preliminary toxicity studies on analogs show low acute toxicity (LD₅₀ > 1000 mg/kg in rodents), but chronic exposure risks remain uncharacterized .
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